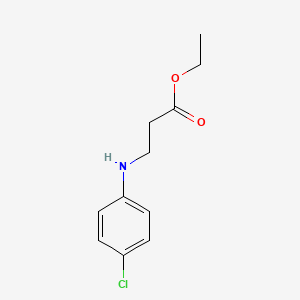

Ethyl 3-(4-chloroanilino)propanoate

Description

Ethyl 3-(4-chloroanilino)propanoate is an organic compound characterized by a propanoate ester backbone substituted with a 4-chloroaniline group. The compound’s synthesis typically involves condensation reactions between substituted anilines and propanoate esters, as exemplified in studies of analogous structures .

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

ethyl 3-(4-chloroanilino)propanoate |

InChI |

InChI=1S/C11H14ClNO2/c1-2-15-11(14)7-8-13-10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3 |

InChI Key |

YQWGCZCUTBSNQW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCNC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of Ethyl 3-(4-chloroanilino)propanoate include derivatives with variations in the aniline substituent, ester groups, or additional functional moieties. These modifications significantly influence physicochemical properties and bioactivity:

Key Observations:

- Substituent Impact : The introduction of electron-withdrawing groups (e.g., nitro in 3d) increases melting points and alters solubility compared to chloro-substituted analogs (e.g., 3c) .

- Biological Relevance: Thiazolidinone-containing derivatives (e.g., Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate) exhibit notable antibacterial and antifungal activities, suggesting this compound derivatives could be similarly bioactive .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(4-chloroanilino)propanoate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting ethyl acetoacetate with 4-chloroaniline under acidic or basic conditions. For example, using acetaldehyde and ethyl acetoacetate at 273–278 K under nitrogen yields crystalline products after recrystallization (yield: 88%) . Elevated temperatures (e.g., 60–80°C) and solvents like ethanol or DMF improve reaction efficiency. Catalysts such as p-toluenesulfonic acid may enhance yields by facilitating intermediate stabilization .

- Critical Factors : Temperature control, solvent polarity, and catalyst selection significantly impact purity and yield. Side reactions (e.g., ester hydrolysis) must be mitigated by optimizing pH and reaction time .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm molecular structure by identifying protons (e.g., aromatic H at δ 7.2–7.4 ppm) and carbons (e.g., ester carbonyl at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (241.67 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H⋯O interactions) .

- Validation : Cross-referencing NMR, MS, and X-ray data ensures structural accuracy .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 6 months) monitored via HPLC. This compound is sensitive to moisture and light, requiring storage in inert atmospheres (argon) at –20°C. Degradation products (e.g., hydrolyzed propanoic acid derivatives) are identified using LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology : Computational studies (DFT calculations) predict electrophilic sites at the ester carbonyl and para-chloroaniline moiety. Kinetic experiments (e.g., monitoring ester hydrolysis via UV-Vis spectroscopy) reveal pseudo-first-order kinetics under alkaline conditions. Transition-state modeling identifies rate-limiting steps, such as nucleophilic attack by hydroxide ions .

- Contradictions : Discrepancies in reaction rates across studies may arise from solvent effects (e.g., polarity in DMF vs. THF) or competing side reactions .

Q. How can computational modeling predict the compound’s bioactivity and interactions with biological targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like cyclooxygenase-2 (COX-2) or antimicrobial targets. Pharmacophore models highlight critical interactions (e.g., hydrogen bonds with the 4-chloroaniline group). MD simulations assess binding stability over 100 ns trajectories .

- Validation : Experimental IC values from enzyme inhibition assays correlate with docking scores to validate predictions .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., antimicrobial vs. anti-inflammatory effects)?

- Methodology :

- Dose-Response Analysis : EC values may vary due to cell line-specific permeability (e.g., higher efficacy in Gram-positive bacteria vs. mammalian cells) .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed derivatives) contributing to observed effects .

- Statistical Models : Multivariate regression accounts for variables like solvent choice (DMSO vs. ethanol) or assay protocols .

Q. How do structural modifications enhance the compound’s pharmacokinetic properties?

- Methodology :

- SAR Studies : Introducing electron-withdrawing groups (e.g., nitro at the phenyl ring) improves metabolic stability. Propanoate ester replacement with amides reduces hydrolysis .

- ADME Profiling : In vitro assays (Caco-2 permeability, microsomal stability) optimize bioavailability. LogP adjustments (e.g., from 2.1 to 1.5) enhance aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.